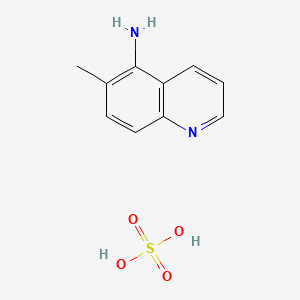
1-(Difluoromethoxy)naphthalene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-3-carbonyl chloride is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with difluoromethoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as pyridine or triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Naphthoquinone Derivatives: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-3-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethoxy)naphthalene-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the naphthalene ring.
1-(Trifluoromethoxy)naphthalene-3-carbonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-(Difluoromethoxy)naphthalene-3-carbonyl chloride is unique due to the specific positioning of the difluoromethoxy and carbonyl chloride groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H7ClF2O2 |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
4-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)8-5-7-3-1-2-4-9(7)10(6-8)17-12(14)15/h1-6,12H |
InChI Key |
FESYDEATSMTLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)

![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)




![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)


![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)



